molecular formula C5H11BrN2 B14357619 N'-(3-bromobutan-2-yl)methanimidamide CAS No. 90304-11-3

N'-(3-bromobutan-2-yl)methanimidamide

Cat. No.: B14357619
CAS No.: 90304-11-3
M. Wt: 179.06 g/mol
InChI Key: DNLFNVNZLBHRBV-UHFFFAOYSA-N
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Description

N'-(3-Bromobutan-2-yl)methanimidamide is a methanimidamide derivative characterized by a brominated butane substituent attached to the imine nitrogen. Methanimidamides, in general, are compounds with the core structure R1N=CH–NR2R3, where variations in substituents (R1, R2, R3) dictate their physicochemical properties and biological activities.

Properties

CAS No.

90304-11-3

Molecular Formula

C5H11BrN2

Molecular Weight

179.06 g/mol

IUPAC Name

N'-(3-bromobutan-2-yl)methanimidamide

InChI

InChI=1S/C5H11BrN2/c1-4(6)5(2)8-3-7/h3-5H,1-2H3,(H2,7,8)

InChI Key

DNLFNVNZLBHRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)N=CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobutan-2-yl)methanimidamide typically involves the reaction of 3-bromo-2-butanone with methanimidamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromo-2-butanone and methanimidamide.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(3-bromobutan-2-yl)methanimidamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobutan-2-yl)methanimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield the corresponding amine, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

N’-(3-bromobutan-2-yl)methanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-bromobutan-2-yl)methanimidamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The imidamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Methanimidamide Derivatives

Below is a detailed comparison of N'-(3-bromobutan-2-yl)methanimidamide with structurally or functionally related methanimidamides, focusing on substituent effects, synthesis, bioactivity, and regulatory status.

Table 1: Structural and Functional Comparison of Methanimidamide Derivatives

Compound Name Substituents (R1, R2, R3) Key Properties/Activities Synthesis & Applications References
This compound R1 = 3-bromobutan-2-yl; R2/R3 = H Hypothesized electrophilic reactivity Potential alkylating agent or intermediate
Chlordimeform R1 = 4-chloro-2-methylphenyl; R2/R3 = Me Carcinogenic pesticide (banned); inhibits insect growth Condensation of substituted anilines with dimethylformamide dimethyl acetal
Formetanate hydrochloride R1 = 3-(methylcarbamoyloxy)phenyl; R2/R3 = Me Acaricide; acts as a cholinesterase inhibitor Multi-step synthesis from substituted phenyl precursors
N'-Hydroxy-N-(naphthothiazol-2-yl)methanimidamide (4b–4g) R1 = naphthothiazolyl; R2 = OH; R3 = H Mycobacterium tuberculosis MetAP inhibitors (MIC: >10 µg/mL) Three-step synthesis from tetralones and thiourea
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- R1 = 3-methoxyphenyl; R2/R3 = Me Unspecified bioactivity; used in mass spectrometry studies

Substituent Effects on Reactivity and Bioactivity

  • Electrophilic Halogenation : The bromine in this compound may enhance its utility as an alkylating agent, similar to how the chlorine in chlordimeform contributes to its pesticidal activity via electrophilic interactions . However, bromine’s larger atomic radius could reduce metabolic stability compared to chlorine.
  • Aromatic vs. In contrast, the aliphatic 3-bromobutan-2-yl group in the target compound may increase lipophilicity, affecting membrane permeability .
  • Hydroxylamine Derivatives: The N'-hydroxy substituent in the naphthothiazol series (e.g., 4b) enhances metal-binding capacity, critical for inhibiting metalloenzymes like methionine aminopeptidases (MtMetAPs) in tuberculosis . The absence of such a group in the target compound suggests divergent biological targets.

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